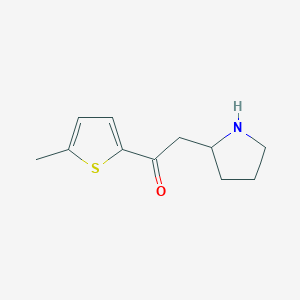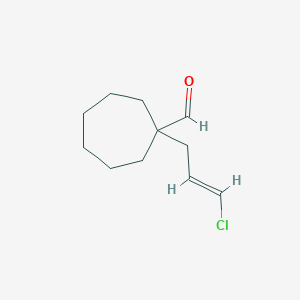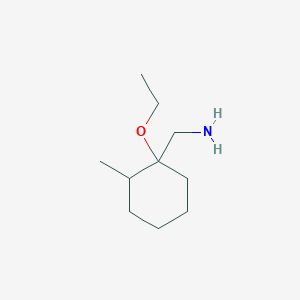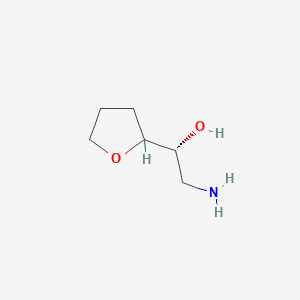
(1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound consists of an amino group, a hydroxyl group, and an oxolane ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis may begin with commercially available starting materials such as oxirane and amino alcohols.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield a primary or secondary amine.
Scientific Research Applications
(1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
(1S)-2-Amino-1-(oxolan-2-yl)ethan-1-ol: The enantiomer of the compound with similar but distinct properties.
2-Amino-1-(oxolan-2-yl)ethanol: A related compound with a different stereochemistry.
2-Amino-1-(tetrahydrofuran-2-yl)ethanol: A compound with a similar structure but different ring size.
Uniqueness
(1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol is unique due to its specific stereochemistry, which can influence its reactivity, interactions, and applications in various fields.
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(1R)-2-amino-1-(oxolan-2-yl)ethanol |
InChI |
InChI=1S/C6H13NO2/c7-4-5(8)6-2-1-3-9-6/h5-6,8H,1-4,7H2/t5-,6?/m1/s1 |
InChI Key |
QVUIHZHGZPZYKO-LWOQYNTDSA-N |
Isomeric SMILES |
C1CC(OC1)[C@@H](CN)O |
Canonical SMILES |
C1CC(OC1)C(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


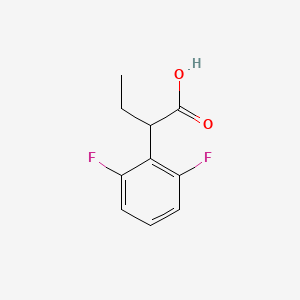
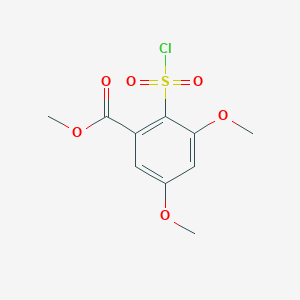

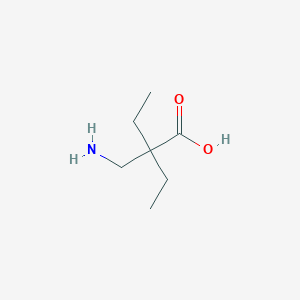
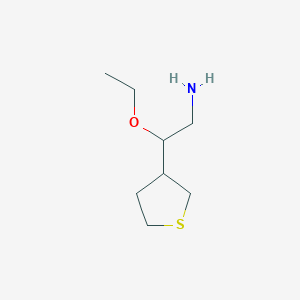

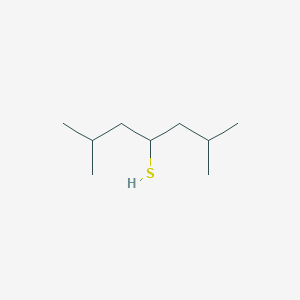
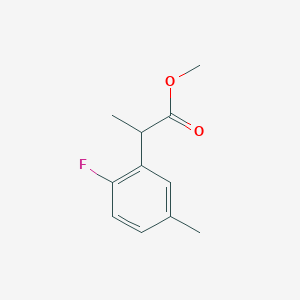
![2-{[1-(4-Fluorophenyl)ethyl]amino}butan-1-ol](/img/structure/B13304498.png)
